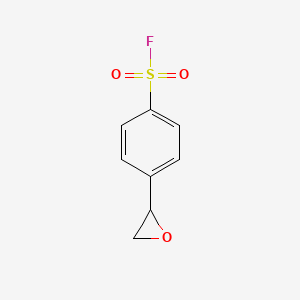
4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H7FO3S It is characterized by the presence of an oxirane (epoxide) ring attached to a benzene ring, which is further substituted with a sulfonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(oxiran-2-yl)benzenesulfonyl chloride with a fluoride source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent such as acetonitrile or dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to facilitate the substitution of the chloride group with a fluoride ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Epoxide Ring Opening: The oxirane ring is susceptible to nucleophilic attack, resulting in ring-opening reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under basic conditions (e.g., with a base like triethylamine) to facilitate the substitution reaction.
Epoxide Ring Opening: Acidic or basic conditions can be employed to promote the ring-opening of the oxirane. For example, using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Diols and Hydroxy Ethers: Formed by the ring-opening of the oxirane with water or alcohols.
Applications De Recherche Scientifique
4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophilic residues in target molecules, such as proteins or small organic compounds. The oxirane ring can also undergo nucleophilic attack, resulting in ring-opening and the formation of new functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Oxiran-2-yl)benzenesulfonyl Chloride: Similar structure but with a chloride group instead of fluoride.
4-(Oxiran-2-yl)benzenesulfonamide: Contains an amide group instead of fluoride.
4-(Oxiran-2-yl)benzenesulfonate: Contains an ester group instead of fluoride.
Uniqueness
4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride is unique due to the presence of both an epoxide and a sulfonyl fluoride group in the same molecule. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields. The sulfonyl fluoride group offers high reactivity towards nucleophiles, while the epoxide ring provides additional sites for chemical transformations .
Propriétés
Formule moléculaire |
C8H7FO3S |
|---|---|
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
4-(oxiran-2-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H7FO3S/c9-13(10,11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2 |
Clé InChI |
ZTKYYXGSINHLQM-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=CC=C(C=C2)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


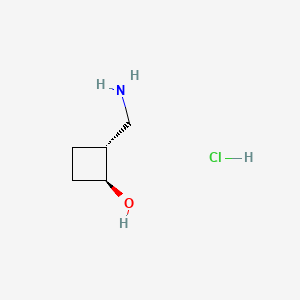
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)


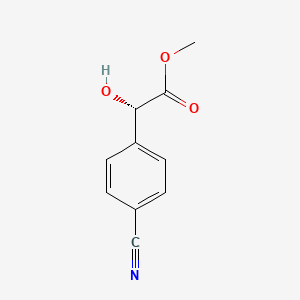
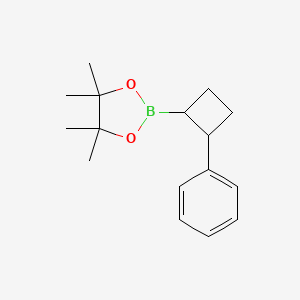
![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)
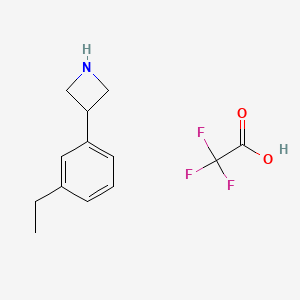
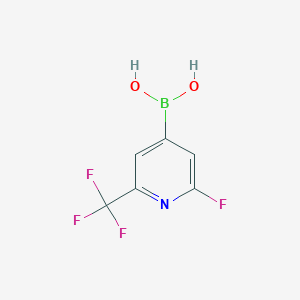
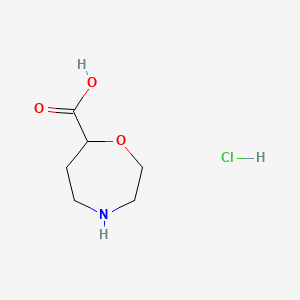
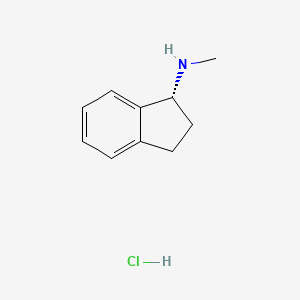
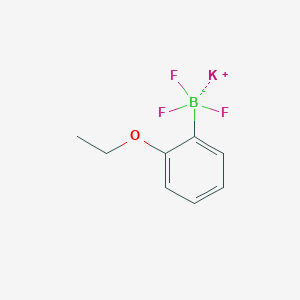
![Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13456256.png)
